molecular formula C14H18N2OS B15213581 N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide CAS No. 663955-25-7

N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide

Cat. No.: B15213581
CAS No.: 663955-25-7
M. Wt: 262.37 g/mol
InChI Key: ZAYCXZZASINNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide typically involves the acylation of 3-aminoindole with ethanethioamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes steps such as halogenation, substitution, and acylation, followed by purification using techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide
  • N-(2-(5-Fluoro-1H-indol-3-yl)ethyl)acetamide
  • N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide

Uniqueness

N-(2-(5-Ethoxy-1H-indol-3-yl)ethyl)ethanethioamide is unique due to the presence of the ethanethioamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness can be leveraged in the design of novel therapeutic agents with improved efficacy and selectivity .

Properties

CAS No.

663955-25-7

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

N-[2-(5-ethoxy-1H-indol-3-yl)ethyl]ethanethioamide

InChI

InChI=1S/C14H18N2OS/c1-3-17-12-4-5-14-13(8-12)11(9-16-14)6-7-15-10(2)18/h4-5,8-9,16H,3,6-7H2,1-2H3,(H,15,18)

InChI Key

ZAYCXZZASINNOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C2CCNC(=S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.